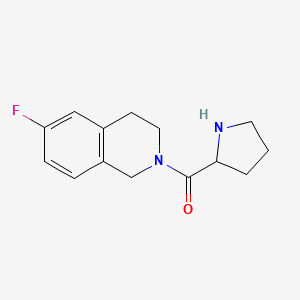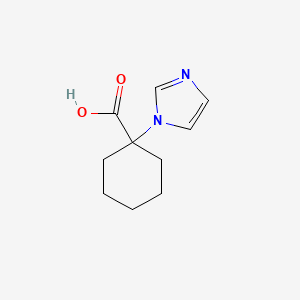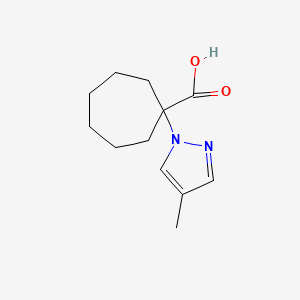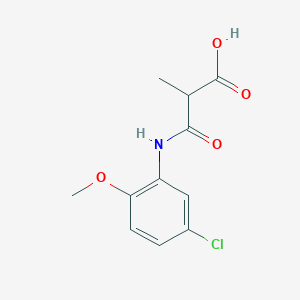
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone, also known as FLIPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FLIPM is a small molecule that belongs to the class of isoquinolin-2-ylmethanone derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of PDE-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to modulate the activity of various enzymes and signaling pathways in cells, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has several advantages as a research tool, including its ability to modulate the activity of various enzymes and signaling pathways in cells. It is also a small molecule, which makes it easy to synthesize and modify. However, this compound also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone, including the development of new anticancer drugs based on its structure and activity. This compound may also have potential applications in the treatment of inflammatory and pain-related disorders, as well as neurological disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone involves a multi-step process that starts with the preparation of the intermediate compound 6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid. This intermediate is then converted into the key intermediate compound 6-fluoro-3,4-dihydro-1H-isoquinolin-2-amine, which is subsequently reacted with pyrrolidine-2-carboxylic acid to produce this compound. The overall synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the regulation of inflammation and pain. This compound has also been found to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-4-3-11-9-17(7-5-10(11)8-12)14(18)13-2-1-6-16-13/h3-4,8,13,16H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAGVLJELHHTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=C(C2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)





![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)



